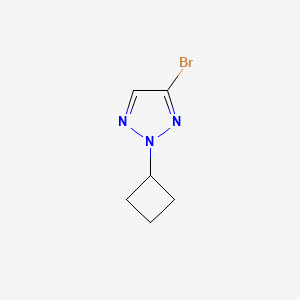

4-Bromo-2-cyclobutyl-2H-1,2,3-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8BrN3 |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

4-bromo-2-cyclobutyltriazole |

InChI |

InChI=1S/C6H8BrN3/c7-6-4-8-10(9-6)5-2-1-3-5/h4-5H,1-3H2 |

InChI Key |

VWTNMCQMLJEJID-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)N2N=CC(=N2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Cyclobutyl 2h 1,2,3 Triazole

Strategies for 2H-1,2,3-Triazole Ring Formation

The formation of the 1,2,3-triazole ring is dominated by the [3+2] cycloaddition of an azide (B81097) and an alkyne. However, controlling the regiochemistry to favor the 2,4-disubstituted isomer over other potential isomers (e.g., 1,4- or 1,5-disubstituted) is a central theme in synthetic design.

The Huisgen 1,3-dipolar cycloaddition is the quintessential method for synthesizing 1,2,3-triazoles. beilstein-journals.orgwikipedia.org The use of catalysts or specific reaction conditions can steer the regioselectivity of this reaction.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, celebrated for its efficiency and high regioselectivity. beilstein-journals.orgrsc.org However, the standard CuAAC protocol, involving a terminal alkyne and an organic azide, almost exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. wikipedia.orgnih.govnih.gov The mechanism proceeds through a copper(I) acetylide intermediate, which directs the reaction pathway to the 1,4-product. nih.govacs.org

Achieving N2-selectivity via a direct CuAAC approach is not a standard outcome and presents a significant synthetic challenge. While the uncatalyzed thermal reaction can produce a mixture of 1,4- and 1,5-isomers, the formation of N2-substituted triazoles through cycloaddition is less common and typically requires alternative strategies. nih.gov For the synthesis of the target molecule, a more practical route involves a post-cycloaddition modification. A documented regioselective process involves the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base like K2CO3 in DMF to produce the corresponding 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org

| Method | Typical Regioisomer | Relevance to N2-Selectivity |

| Standard CuAAC | 1,4-disubstituted (N1) | Not a direct route for N2-isomers. |

| Post-Cycloaddition Alkylation | 2-substituted (N2) | A highly regioselective and practical method for synthesizing 2,4-disubstituted triazoles from an NH-triazole precursor. organic-chemistry.org |

The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) serves as a powerful complement to CuAAC, offering orthogonal regioselectivity. acs.org This reaction, typically employing catalysts such as [Cp*RuCl] complexes, selectively produces 1,5-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govorganic-chemistry.orgrsc.org The mechanism is believed to involve the formation of a six-membered ruthenacycle intermediate, which dictates the 1,5-regiochemical outcome. nih.govorganic-chemistry.org

Unlike CuAAC, the RuAAC reaction is also effective for internal alkynes, providing access to fully-substituted 1,4,5-trisubstituted 1,2,3-triazoles. acs.orgorganic-chemistry.orgnih.gov The regioselectivity with unsymmetrical internal alkynes is influenced by steric and electronic factors of the substituents. nih.gov Given that RuAAC favors the formation of 1,5- and 1,4,5-substituted products, it is not a direct pathway for the synthesis of 2,4-disubstituted 2H-1,2,3-triazoles like the target compound.

| Catalyst Example | Typical Product | Key Features |

| CpRuCl(PPh3)2 | 1,5-disubstituted triazole | Effective for terminal and internal alkynes. nih.govorganic-chemistry.org |

| CpRuCl(COD) | 1,5-disubstituted triazole | Highly effective, often at ambient temperatures. acs.orgorganic-chemistry.org |

| [Cp*RuCl]4 | 1,5-disubstituted triazole | Viable catalyst for the reaction. nih.gov |

Metal-free [3+2] cycloadditions represent the original Huisgen thermal reaction, which typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its synthetic utility for specific isomer synthesis. wikipedia.org

Modern metal-free approaches aim to overcome these limitations. The use of activated alkynes or alkenes, such as enamines or enolates, can accelerate the reaction under milder conditions. nih.gov Another strategy involves strain-promoted azide-alkyne cycloaddition (SPAAC), which uses strained cyclooctynes to react readily with azides without a catalyst, though this is primarily used in bioconjugation. beilstein-journals.org Additionally, protocols using acetylene-surrogates like ethenesulfonyl fluoride (B91410) have been developed for the synthesis of 1-substituted-1,2,3-triazoles. chemrxiv.org However, achieving high regioselectivity for the formation of a 2,4-disubstituted 2H-1,2,3-triazole via a metal-free cycloaddition remains a significant challenge, often requiring specific substrate pre-organization or alternative cyclization pathways. rsc.orgmdpi.com

Beyond direct cycloaddition, other cyclization strategies can provide access to the 2H-1,2,3-triazole scaffold, often with inherent regiocontrol that favors N2-substitution.

The Boulton-Katritzky rearrangement is a valuable method for the synthesis of various five-membered nitrogen-containing heterocycles, including N2-substituted 1,2,3-triazoles. beilstein-journals.orgnih.gov This reaction involves the recyclization of another heterocyclic system, typically containing an N-O bond, under acidic, basic, or thermal conditions. beilstein-journals.orgnih.govresearchgate.net

A common application of this rearrangement is the conversion of hydrazones derived from other heterocycles, such as 1,2,4-oxadiazoles or furazans, into 2H-1,2,3-triazoles. beilstein-journals.orgnih.govresearchgate.net This process is a powerful tool because the substituent destined for the N2 position of the triazole is introduced as part of the hydrazine (B178648) reactant, thus providing excellent regiocontrol for the synthesis of 2-substituted triazoles. beilstein-journals.org This methodology offers a direct entry to the 2H-1,2,3-triazole core, which could then be further functionalized at the C4 position.

| Starting Heterocycle (Precursor) | Resulting 2H-1,2,3-Triazole Product |

| Hydrazones of 1,2,4-oxadiazoles | 2-substituted 1,2,3-triazoles with an amide fragment. beilstein-journals.orgnih.gov |

| Furazanes | 2-substituted 1,2,3-triazoles with an oxime moiety. nih.govresearchgate.net |

| Furoxanes | 2-substituted 1,2,3-triazole N-oxides. researchgate.net |

| Aroyl pyrano[2,3-d]isoxazolone hydrazones | 2-substituted 1,2,3-triazoles with an allomaltol fragment. beilstein-journals.org |

Alternative Cyclization Pathways for 2H-Triazoles

Hydrazine Oxidative Cyclization Reactions

One of the fundamental methods for constructing the 2H-1,2,3-triazole core involves the oxidative cyclization of precursors derived from hydrazines. This approach is particularly effective for installing substituents at the N2 position. The reaction typically proceeds through the formation of a bis-hydrazone intermediate from a 1,2-dicarbonyl compound (like glyoxal) and a substituted hydrazine, which then undergoes an intramolecular N-N bond formation upon oxidation. researchgate.net

For the synthesis of the 2-cyclobutyl triazole scaffold, cyclobutylhydrazine (B1320886) would serve as the key starting material, reacting with a glyoxal (B1671930) derivative. The subsequent oxidation of the resulting dihydrazone intermediate leads to the formation of the 2-cyclobutyl-2H-1,2,3-triazole ring. Various oxidizing agents can be employed for this cyclization step. A process developed for a similar 2-aryl-1,2,3-triazole involved the activation of a dihydrazone with methyl iodide, followed by base-mediated cyclization. researchgate.net This general strategy avoids the regioselectivity issues often encountered in direct alkylation of the parent triazole.

Table 1: Representative Conditions for Hydrazine-Based Triazole Synthesis

| Precursors | Reagents & Conditions | Product Type | Ref. |

|---|---|---|---|

| Glyoxal, Substituted Hydrazine, N,N-dimethylhydrazine | 1. Condensation (NaOAc, Toluene/MeOH) 2. Activation (MeI) 3. Cyclization (Base) | 2-Substituted-2H-1,2,3-triazole | researchgate.net |

| Geminal diazides, Organic hydrazines | Thermolysis | N²-alkyl- and N²-aryl-1,2,3-triazoles | organic-chemistry.org |

Introduction of the Bromine Moiety

The incorporation of the bromine atom at the C4 position of the triazole ring can be achieved either by direct halogenation of a pre-formed ring or by using a bromine-containing precursor in the ring-forming reaction.

The direct electrophilic bromination of a 2-cyclobutyl-2H-1,2,3-triazole intermediate is a straightforward approach. The triazole ring is generally susceptible to electrophilic attack, although the reactivity is influenced by the N-substituent. Highly reactive brominating agents may be required to overcome the deactivating effect of the triazole ring. cdnsciencepub.com A notable method involves the use of bromine in concentrated sulfuric acid in the presence of silver sulfate, which generates a potent electrophilic brominating species. cdnsciencepub.com Alternative and common lab-scale reagents for such transformations include N-bromosuccinimide (NBS), often used with a radical initiator like AIBN in a suitable solvent. vulcanchem.com

Table 2: Reagents for Direct Bromination of Heterocycles

| Reagent | Conditions | Notes | Ref. |

|---|---|---|---|

| Bromine, Silver sulfate | Concentrated H₂SO₄ | Generates a highly reactive electrophilic species. | cdnsciencepub.com |

| N-Bromosuccinimide (NBS) | AIBN, CCl₄, reflux | Common for electrophilic bromination. | vulcanchem.com |

An alternative to direct bromination is to employ building blocks that already contain the bromine atom. This strategy can offer better control over the final structure. One such pathway involves starting with a pre-brominated triazole, such as 4-bromo-1H-1,2,3-triazole or 4,5-dibromo-1H-1,2,3-triazole, and subsequently introducing the cyclobutyl group via N-alkylation. organic-chemistry.orgresearchgate.net

Alternatively, the triazole ring itself can be constructed from a bromine-containing precursor. For example, a reaction sequence starting with a bromo-substituted 1,2-dicarbonyl compound could be reacted with cyclobutylhydrazine. The subsequent oxidative cyclization would yield the 4-bromo-2-cyclobutyl-2H-1,2,3-triazole directly.

Incorporation of the Cyclobutyl Substituent

The introduction of the cyclobutyl group is a critical step that defines the N2-substitution pattern of the target molecule. This can be accomplished through direct alkylation of a triazole ring or by incorporating the cyclobutyl moiety into one of the reactants prior to the ring-forming cycloaddition.

The direct alkylation of 4-bromo-1H-1,2,3-triazole with a cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate, is a common synthetic strategy. organic-chemistry.org However, this reaction can produce a mixture of N1 and N2-substituted isomers. The regioselectivity of the alkylation is a significant challenge and is influenced by factors such as the base, solvent, and the nature of the electrophile. Research has shown that for triazoles with existing substituents, alkylation can preferentially occur at the N2 position due to steric hindrance. nih.gov The bulky bromine atom at the C4 position could sterically direct the incoming cyclobutyl group to the N2 nitrogen, potentially leading to a higher yield of the desired isomer. nih.gov Acid-catalyzed alkylation using alcohols has also been reported as a method for preparing N-alkylated 1,2,3-triazoles. researchgate.net

Table 3: General Conditions for N-Alkylation of Triazoles

| Alkylating Agent | Base / Catalyst | Solvent | Regioselectivity | Ref. |

|---|---|---|---|---|

| Alkyl Halides | K₂CO₃ | DMF | N2-substitution is a regioselective process for 4-bromo-NH-1,2,3-triazoles. | organic-chemistry.org |

| Butyl tosylate | Base | Not specified | N2-selectivity rationalized by steric factors. | nih.gov |

While the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone of triazole synthesis, it typically yields 1H-1,2,3-triazoles (N1-substituted). nih.govbeilstein-journals.org Achieving N2 substitution via a standard cycloaddition is not direct. However, modified cyclization strategies can be envisioned. A plausible route would involve the reaction of cyclobutyl azide with a specific reaction partner that directs N2-substitution. For instance, certain metal-free cycloadditions or reactions involving activated alkenes can lead to different isomeric products. organic-chemistry.org More directly, as mentioned in section 2.1.2.2, employing cyclobutylhydrazine in a reaction with a 1,2-dicarbonyl equivalent is a robust method to ensure the cyclobutyl group is positioned at N2. researchgate.net This effectively incorporates the cyclobutyl substituent during the formation of the heterocyclic core, circumventing the regioselectivity problems of post-synthesis alkylation.

Post-Cycloaddition Functionalization for Specific Regioisomers

The synthesis of specifically substituted 1,2,3-triazoles, such as this compound, often relies on the functionalization of a pre-formed triazole ring. This post-cycloaddition strategy is critical for achieving specific patterns of substitution that may not be directly accessible through cycloaddition reactions of substituted azides and alkynes.

Regioselective N2-Functionalization of 1,2,3-Triazole Scaffolds

A significant challenge in the synthesis of N-substituted 1,2,3-triazoles is controlling the regioselectivity, as alkylation can occur at the N1, N2, or N3 positions. researchgate.net For the synthesis of the target compound, selective functionalization at the N2 position is paramount.

Research has shown that the substituents at the C4 and C5 positions of the triazole ring play a crucial role in directing the outcome of N-alkylation reactions. researchgate.net Specifically, the presence of a bromine atom at the C4 position can direct alkylation to the N2 position. A study on the alkylation of 4-bromo-NH-1,2,3-triazoles with various alkyl halides in the presence of a base like potassium carbonate in DMF resulted in the preferential formation of 2-substituted 4-bromo-1,2,3-triazoles. acs.org This regioselectivity is attributed to a combination of steric and electronic factors. The bulky bromine atom may sterically hinder attack at the adjacent N1 position, favoring the more accessible N2 position. researchgate.net

The general synthetic route would first involve the synthesis of a 4-bromo-1H-1,2,3-triazole intermediate. This can be achieved by the bromination of a 1H-1,2,3-triazole precursor using a brominating agent such as N-bromosuccinimide (NBS). acs.org The subsequent step is the regioselective N-alkylation with a cyclobutyl halide (e.g., cyclobutyl bromide) to introduce the cyclobutyl group at the N2 position.

Table 1: Regioselective N2-Alkylation of 4-Bromo-NH-1,2,3-triazoles This table is a representative example based on reported methodologies.

| Starting Material | Alkylating Agent | Base / Solvent | Major Product | Regioselectivity (N2:N1) | Yield |

|---|---|---|---|---|---|

| 4-Bromo-5-phenyl-1H-1,2,3-triazole | Benzyl (B1604629) bromide | K₂CO₃ / DMF | 4-Bromo-2-benzyl-5-phenyl-2H-1,2,3-triazole | >10:1 | Good to Excellent |

| 4-Bromo-1H-1,2,3-triazole | Cyclobutyl bromide | K₂CO₃ / DMF | This compound | High (expected) | Good (expected) |

While direct alkylation is a common approach, alternative methods for achieving N2-substitution exist, such as the Mitsunobu reaction or metal-catalyzed N-arylation/alkylation, though these are often applied to different substrate scopes. researchgate.netthieme-connect.com For the synthesis of this compound, the direct alkylation of a 4-bromo-1H-1,2,3-triazole precursor remains a highly viable and efficient strategy. acs.org

C-H Bond Functionalization at the Triazole Ring

Direct C-H bond functionalization represents a modern and atom-economical approach to introducing substituents onto heterocyclic rings, including 1,2,3-triazoles. rsc.orgrsc.org This strategy avoids the need for pre-functionalized starting materials, such as halogenated triazoles.

In the context of synthesizing this compound, one could envision a synthetic route starting with 2-cyclobutyl-2H-1,2,3-triazole. The subsequent step would involve a regioselective C-H bromination at the C4 position. Transition metal catalysis, particularly with palladium or copper, has been extensively reviewed for the C-H functionalization of 1,2,3-triazoles. rsc.orgrsc.org These methods often employ a directing group to achieve high regioselectivity.

For instance, palladium-catalyzed C-H functionalization has been used for the arylation and alkenylation of 1,2,3-triazoles, typically at the C5 position, directed by the N-substituent. rsc.org Copper-catalyzed methods have also been developed for various C-H functionalizations, including amination. rsc.org

While direct C-H bromination of a pre-formed N2-substituted triazole is a conceptually appealing route, the development of methods for the direct and regioselective halogenation of the C4 position of 2-alkyl-2H-1,2,3-triazoles is an ongoing area of research. The more established and predictable method for obtaining the target compound remains the N2-alkylation of a 4-bromo-1H-1,2,3-triazole precursor.

Table 2: Examples of Metal-Catalyzed C-H Functionalization of 1,2,3-Triazoles This table illustrates the general concept of C-H functionalization on the triazole ring and is not a direct synthesis of the target compound.

| Triazole Substrate | Reagent | Catalyst / Conditions | Position of Functionalization | Product Type |

|---|---|---|---|---|

| 2-Substituted 1,2,3-triazole N-oxides | Alkenes / Aryl halides | Palladium catalyst | C5 | 4-Alkenyl/Aryl-1,2,3-triazoles |

| 2-Aryl-1,2,3-triazole N-oxides | Amines | Copper catalyst | C4 | 4-Amino-2-aryl-1,2,3-triazoles |

| 1-Benzyl 1,2,3-triazoles | Acetic acid | Copper catalyst | Ortho-position of benzyl group | Acetoxylated 1,2,3-triazoles |

Ultimately, the synthesis of this compound is most reliably achieved through a post-cycloaddition functionalization pathway, leveraging the directing effect of the bromo substituent to ensure regioselective introduction of the cyclobutyl group at the N2 position.

Reactivity and Functionalization Studies of 4 Bromo 2 Cyclobutyl 2h 1,2,3 Triazole

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into a highly reactive organometallic species. wikipedia.org For 4-bromo-2-cyclobutyl-2H-1,2,3-triazole, this reaction provides a powerful route to functionalize the C4 position of the triazole ring. The process typically involves treating the bromo-triazole with an organolithium reagent, such as n-butyllithium, at low temperatures to prevent side reactions. tcnj.edu This generates a lithiated triazole intermediate, which is a potent nucleophile.

Studies on related 4,5-dibromo-1,2,3-triazole systems have shown that bromine-lithium exchange occurs selectively. rsc.org For instance, the reaction of 4,5-dibromo-2-methoxymethyl-2H-1,2,3-triazole with butyllithium (B86547) proceeds preferentially at the C5 position. rsc.org By analogy, for the 4-monobrominated substrate, the exchange is expected to occur cleanly at the C4 position.

This highly reactive lithiated intermediate can then be "quenched" by a variety of electrophiles to introduce new functional groups. This two-step sequence allows for the synthesis of diverse 4-substituted-2-cyclobutyl-2H-1,2,3-triazoles that would be difficult to access directly. The choice of electrophile determines the final product. tcnj.edu

A protocol using a combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) has been developed for bromoheterocycles, which can be performed under non-cryogenic conditions, offering a practical advantage over methods requiring extremely low temperatures. nih.govnih.gov

| Electrophile | Reagent Example | Resulting Functional Group at C4 |

| Proton Source | H₂O | -H (Dehalogenation) |

| Carbon Dioxide | CO₂ (gas) | -COOH (Carboxylic Acid) |

| Aldehydes/Ketones | Benzaldehyde | -CH(OH)Ph (Secondary Alcohol) |

| Alkyl Halides | CH₃I | -CH₃ (Methyl) |

| Disulfides | Dimethyl disulfide (MeSSMe) | -SMe (Methylthio) |

This table illustrates potential transformations following halogen-metal exchange, based on established reactions with lithiated heterocycles. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are cornerstone methodologies for C-C bond formation in modern organic synthesis. The C-Br bond in this compound is well-suited for participation in these reactions, enabling the introduction of various aryl, vinyl, and alkynyl groups.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is one of the most widely used cross-coupling reactions. A general and efficient method for the Suzuki-Miyaura coupling of 4- and 5-halo-1,2,3-triazoles using a palladium complex in water has been developed, highlighting the feasibility of such transformations on the triazole core. rsc.org This "green chemistry" approach enhances the practical utility of the reaction. rsc.orgresearchgate.net The reaction typically employs a palladium catalyst, a base, and an aryl or vinyl boronic acid or its ester derivative. nih.gov

| Boronic Acid/Ester | Catalyst | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water/EtOH | 2-Cyclobutyl-4-phenyl-2H-1,2,3-triazole |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-Cyclobutyl-4-(4-methoxyphenyl)-2H-1,2,3-triazole |

| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/Water | 2-Cyclobutyl-4-(pyridin-3-yl)-2H-1,2,3-triazole |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / XPhos | K₃PO₄ | 2-MeTHF | 2-Cyclobutyl-4-vinyl-2H-1,2,3-triazole |

This table presents hypothetical Suzuki-Miyaura coupling reactions for this compound based on general methodologies for halo-triazoles. rsc.orgnih.govnih.gov

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods can be employed to functionalize the 4-position of the triazole ring.

Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organic halide. organic-chemistry.org It is known for its high functional group tolerance and reactivity. nih.gov For substrates like this compound, the corresponding organozinc reagent can be prepared in situ via halogen-metal exchange followed by transmetalation with a zinc salt (e.g., ZnCl₂). nih.gov This species can then be coupled with another organic halide under palladium catalysis. nih.govresearchgate.net

Stille Coupling : The Stille reaction utilizes organostannane reagents. While effective, it has drawbacks related to the toxicity and removal of tin byproducts. In some cases, Stille couplings have been found to be less efficient than corresponding Negishi reactions for similar heterocyclic systems. nih.govresearchgate.net

Sonogashira Coupling : This reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org It is typically co-catalyzed by palladium and copper complexes in the presence of an amine base. organic-chemistry.org This methodology could be used to install an alkynyl substituent at the C4 position of the triazole ring, creating a valuable intermediate for further synthesis, such as in "click chemistry" applications. researchgate.netorganic-chemistry.org

| Reaction | Organometallic Reagent | Catalyst System | Key Features |

| Negishi | R-ZnX | Pd(0) complex (e.g., Pd(PPh₃)₄) | High reactivity and functional group tolerance. nih.govrsc.org |

| Stille | R-Sn(Alkyl)₃ | Pd(0) complex | Broad scope but toxicity of tin reagents is a concern. nih.gov |

| Sonogashira | Terminal Alkyne | Pd(0) complex + Cu(I) salt | Direct route to aryl- and heteroaryl-alkynes. wikipedia.orgorganic-chemistry.org |

This table summarizes key cross-coupling methodologies applicable to this compound.

Nucleophilic Aromatic Substitution on the Brominated Triazole Ring

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic or heteroaromatic ring with a nucleophile. The reaction generally requires the ring to be electron-deficient, typically achieved through the presence of strong electron-withdrawing groups. nih.gov

For 1,2,3-triazoles, SNAr at the C4 position can be challenging. The viability of substitution on a 4-halo-1,2,3-triazole often depends on the presence of an electron-withdrawing group at an adjacent position (e.g., C5) to sufficiently activate the ring and stabilize the intermediate Meisenheimer complex. researchgate.net The 2-cyclobutyl group is not a strong electron-withdrawing substituent, which would likely render this compound relatively unreactive towards traditional SNAr conditions. While recent studies have shown that many SNAr reactions proceed through a concerted mechanism rather than a stepwise one, activation of the aromatic system remains a key factor. nih.gov Therefore, forcing conditions or the use of highly potent nucleophiles might be necessary to achieve substitution.

Cyclobutyl Ring Transformations and Rearrangements

The cyclobutyl substituent, while often stable, can participate in a variety of ring transformations, particularly those driven by the relief of ring strain. researchgate.net These reactions can be used to access more complex or alternative ring systems.

Ring Expansion : Cyclobutane (B1203170) rings can be expanded to five- or six-membered rings through various rearrangement reactions. Cationic rearrangements are a common method; for example, the treatment of an aminocyclobutane with nitrous acid can lead to a Demyanov rearrangement, yielding a cyclopentanol (B49286) derivative via a cyclopropylcarbinyl cation intermediate. wikipedia.org Similarly, radical-based ring expansions of cyclobutanones are also well-established. researchgate.net These methods could potentially transform the 2-cyclobutyltriazole into a 2-cyclopentyl or 2-cyclohexyl derivative.

Ring Contraction : The conversion of a cyclobutane ring to a cyclopropane (B1198618) derivative is also possible. One classic method is the Wolff rearrangement of an α-diazoketone derived from a cyclobutanone, which proceeds via a ketene (B1206846) intermediate. acs.org More contemporary methods include tandem Wittig reaction-ring contraction processes on α-hydroxycyclobutanones to yield functionalized cyclopropanes. researchgate.netacs.org Another approach involves the stereoselective contraction of pyrrolidines to form cyclobutanes, suggesting that ring interconversions are a broad strategy in cyclic chemistry. acs.orgchemistryviews.org Applying such strategies would require initial functionalization of the cyclobutyl ring on the triazole substrate.

Based on a comprehensive search of publicly available scientific literature, there are no specific research articles, patents, or scholarly publications that detail the "Cyclobutyl Ring Opening Reactions and Derivatization" of the chemical compound this compound.

Therefore, it is not possible to provide the requested article content for the specified subsection "3.4.2. Cyclobutyl Ring Opening Reactions and Derivatization," including detailed research findings and data tables, as no such data has been published in the accessible scientific domain. The generation of scientifically accurate and verifiable content on this specific topic is wholly dependent on the existence of primary research, which appears to be unavailable at this time.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Cyclobutyl 2h 1,2,3 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Bromo-2-cyclobutyl-2H-1,2,3-triazole, NMR is crucial for confirming the substitution pattern on the triazole ring and the structure of the cyclobutyl group.

The ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure. The substitution of the cyclobutyl group at the N2 position of the triazole ring is a key feature to be confirmed. In 2-substituted 2H-1,2,3-triazoles, the C4 and C5 positions are chemically equivalent due to symmetry, which simplifies the corresponding NMR spectra. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the triazole proton and the protons of the cyclobutyl ring. The proton at the C5 position of the triazole ring (H-5) is anticipated to appear as a singlet in the aromatic region. The protons of the cyclobutyl group will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. The methine proton (H-1') attached to the nitrogen atom is expected to be the most downfield signal of the cyclobutyl group due to the deshielding effect of the triazole ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the triazole ring carbons and the cyclobutyl carbons. The C4 and C5 carbons of the 2H-1,2,3-triazole ring are equivalent and will appear as a single resonance. The presence of the bromine atom at C4 will significantly influence the chemical shift of this carbon.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-5 | ~7.80 | - | s | - |

| C-4 | - | ~125.0 | - | - |

| C-5 | - | ~135.0 | - | - |

| H-1' | ~5.10 | - | p | ~8.5 |

| C-1' | - | ~65.0 | - | - |

| H-2', H-4' | ~2.60 | - | m | - |

| C-2', C-4' | - | ~30.0 | - | - |

| H-3' | ~2.10 | - | m | - |

| C-3' | - | ~18.0 | - | - |

Note: Predicted values are based on analogous compounds and may vary from experimental data. 's' denotes singlet, 'p' denotes pentet, and 'm' denotes multiplet.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and for determining the connectivity and spatial relationships between atoms. semanticscholar.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be used to establish the connectivity between the protons in the cyclobutyl ring. Cross-peaks would be observed between the methine proton (H-1') and the adjacent methylene (B1212753) protons (H-2' and H-4'), as well as between these methylene protons and the H-3' protons. The absence of a cross-peak between the triazole proton (H-5) and any other proton would confirm its isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. An HSQC spectrum would definitively assign the carbon signals of the cyclobutyl group by correlating H-1' to C-1', H-2'/H-4' to C-2'/C-4', and H-3' to C-3'. It would also confirm the assignment of the C-5 signal by its correlation with H-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the methine proton of the cyclobutyl ring (H-1') and the adjacent methylene protons (H-2' and H-4'), helping to define the conformation of the cyclobutyl ring.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com A successful crystallographic analysis of this compound would provide accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecular geometry.

The triazole ring is expected to be planar. The analysis would also reveal the conformation of the cyclobutyl ring and its orientation relative to the triazole ring. Furthermore, the crystal packing can be studied, identifying any intermolecular interactions such as halogen bonding involving the bromine atom, or other non-covalent interactions that influence the solid-state architecture. mdpi.com

Interactive Data Table: Predicted Single-Crystal X-ray Diffraction Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~6.5 |

| b (Å) | ~10.2 |

| c (Å) | ~12.8 |

| β (°) | ~95 |

| Volume (ų) | ~840 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.7 |

Note: These are hypothetical crystallographic parameters based on similar small organic molecules and are subject to experimental verification.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. researchgate.net For this compound, HRMS would be employed to confirm the elemental composition of C₆H₈BrN₃. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ (for ⁷⁹Br) | 202.0032 | ~202.0035 |

| [M+H]⁺ (for ⁸¹Br) | 204.0012 | ~204.0015 |

Note: The observed m/z values are hypothetical and would be expected to be within a few parts per million (ppm) of the calculated values in an actual experiment.

Computational Chemistry and Theoretical Studies on 4 Bromo 2 Cyclobutyl 2h 1,2,3 Triazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govnih.gov DFT calculations are instrumental in optimizing the molecular geometry of 4-Bromo-2-cyclobutyl-2H-1,2,3-triazole, predicting its most stable three-dimensional arrangement of atoms. These calculations can determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles.

The optimization process involves finding the minimum energy conformation on the potential energy surface. For this compound, this would involve iterative calculations to find the most stable arrangement of the triazole ring, the bromine atom, and the cyclobutyl substituent. The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. nih.gov

Conformational Analysis of the Cyclobutyl Moiety

The cyclobutyl group is known for its puckered conformation, which relieves some of the ring strain. A critical aspect of the computational study of this compound is the conformational analysis of this cyclobutyl moiety. The puckering of the four-membered ring can lead to different conformers, and DFT calculations can be employed to determine their relative energies and the energy barriers for their interconversion.

The orientation of the cyclobutyl ring with respect to the triazole ring is also of significant interest. Rotational barriers around the N-C bond connecting the triazole and cyclobutyl groups can be calculated to understand the preferred spatial arrangement. This analysis helps in identifying the most stable conformer, which is essential for accurately predicting other molecular properties.

Electronic Properties and Reactivity Predictions

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to predict the reactivity of this compound. Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for electrophilic and nucleophilic attack.

The presence of the bromine atom, an electron-withdrawing group, is expected to influence the electronic properties of the triazole ring, potentially making it more susceptible to nucleophilic attack. The cyclobutyl group, being an alkyl substituent, will also have an electronic effect, albeit a weaker one.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can be used to investigate the pathways of various potential reactions. A common method for the synthesis of 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govacs.org

For instance, a theoretical study could investigate the mechanism of a nucleophilic substitution reaction at the bromine-bearing carbon of the triazole ring. This would involve modeling the approach of a nucleophile, the formation of a transition state, and the departure of the bromide ion. Such studies can help in understanding the regioselectivity and stereoselectivity of reactions involving this compound.

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. nih.govnih.govresearchgate.net While a QSRR study would require a dataset of related compounds with measured reactivity data, the principles can be discussed in the context of this compound.

In a hypothetical QSRR study involving derivatives of this compound, various molecular descriptors would be calculated using computational methods. These descriptors can be categorized as:

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific conformational parameters.

Topological: Connectivity indices that describe the branching and shape of the molecule.

These descriptors would then be used to build a statistical model (e.g., using multiple linear regression or machine learning algorithms) that relates the structural features to a specific measure of reactivity, such as a reaction rate constant. physchemres.orgresearchgate.net Such a model could then be used to predict the reactivity of new, unsynthesized derivatives of this compound.

Synthetic Utility and Applications in Complex Molecular Architectures

Role as a Precursor for Diverse N2-Substituted 1,2,3-Triazole Derivatives

The synthesis of N2-substituted 1,2,3-triazoles is a significant challenge in heterocyclic chemistry, as direct alkylation of NH-triazoles often yields a mixture of N1 and N2 isomers. scielo.br The structure of 4-Bromo-2-cyclobutyl-2H-1,2,3-triazole makes it an exceptionally valuable starting material for overcoming this challenge. The presence of the bromine atom at the C4 position provides a reactive handle for a wide range of transformations, including cross-coupling reactions and nucleophilic substitutions, enabling the introduction of various functional groups. nbinno.com

A key strategy for the regioselective synthesis of N2-substituted triazoles involves using precursors with bulky or directing groups. Research has shown that in 1,2,3-triazoles substituted at both the C4 and C5 positions, alkylation is directed to the N2 position due to steric hindrance that disfavors reaction at N1 or N3. scielo.br Following this principle, the bromine atom in this compound can be leveraged. While the cyclobutyl group is already fixed at the N2 position, the bromine atom at C4 allows for subsequent modifications to create more complex N2-substituted derivatives that might be difficult to access through direct synthesis. nih.gov

The general synthetic utility of bromo-triazoles is well-established, as the bromine can be readily replaced to build more complex molecular architectures. nbinno.com This allows researchers to first establish the core N2-cyclobutyl-1,2,3-triazole structure and then diversify the molecule at the C4 position, leading to a library of novel compounds.

| Reaction Type | Reagents/Conditions | Product Class | Significance |

| Suzuki Coupling | Pd catalyst, boronic acid | 4-Aryl-2-cyclobutyl-2H-1,2,3-triazoles | Introduction of aryl groups for electronic and structural modification. |

| Sonogashira Coupling | Cu/Pd catalyst, terminal alkyne | 4-Alkynyl-2-cyclobutyl-2H-1,2,3-triazoles | Creation of rigid, linear extensions for materials and medicinal chemistry. |

| Buchwald-Hartwig Amination | Pd catalyst, amine | 4-Amino-2-cyclobutyl-2H-1,2,3-triazoles | Installation of nitrogen-based functional groups. |

| Nucleophilic Substitution | Various nucleophiles (e.g., -OR, -SR) | 4-Alkoxy/Thio-2-cyclobutyl-2H-1,2,3-triazoles | Access to derivatives with diverse heteroatom functionalities. |

Building Block for Functionalized Organic Frameworks in Materials Science Research

In materials science, 1,2,3-triazoles are recognized as important linkers for the construction of metal-organic frameworks (MOFs) and other coordination polymers. researchgate.netuni-augsburg.de These materials have applications in gas storage, separation, and catalysis. The triazole ring is a robust and effective coordinating ligand, capable of binding to metal centers. researchgate.net

| Framework Component | Function | Potential Application |

| 1,2,3-Triazole Ring | Metal-coordinating linker | Formation of stable MOF structures. uni-augsburg.de |

| C4-Bromo Substituent | Site for post-synthetic modification | Tuning framework properties (e.g., gas selectivity, catalysis). rsc.org |

| N2-Cyclobutyl Group | Steric and conformational director | Influencing pore size, shape, and guest-host interactions. |

Integration into Multi-component Reaction Schemes

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.gov The 1,2,3-triazole core is famously synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a "click" reaction that is often integrated into MCR sequences. mdpi.comresearchgate.net

While this compound is a pre-formed heterocycle, its reactive bromine atom allows it to be a key substrate in subsequent multi-component or one-pot cascade reactions. For instance, an initial reaction could transform the bromo-triazole into a triazole-containing aldehyde or alkyne via a coupling reaction. This functionalized intermediate could then be directly subjected to an MCR, such as the Biginelli or Ugi reaction, without the need for isolation. nih.govmdpi.com This approach streamlines the synthesis of highly complex molecules that embed the 2-cyclobutyl-1,2,3-triazole scaffold, combining the reliability of the triazole core with the efficiency of MCRs. researchgate.netsemanticscholar.org

Exploitation of the Cyclobutyl Ring as a Stereochemical Motif in Advanced Synthesis

The cyclobutyl ring is more than just a simple alkyl substituent; its distinct three-dimensional and puckered structure is increasingly utilized in medicinal chemistry and advanced synthesis to control molecular shape and properties. nih.gov Unlike flexible alkyl chains, the cyclobutane (B1203170) ring provides conformational restriction, which can pre-organize a molecule into a specific shape for binding to a biological target or for directing the stereochemical outcome of a subsequent reaction. nih.gov

In the context of this compound, the cyclobutyl group serves as a stereochemical motif. Its puckered conformation can influence the spatial orientation of substituents introduced at the C4 position. This can be critical in the synthesis of chiral molecules where control over stereochemistry is paramount. For example, in a reaction involving the C4 position, the cyclobutyl ring could sterically block one face of the triazole ring, leading to a diastereoselective transformation. This use of the cyclobutyl moiety to direct key functional groups into specific three-dimensional arrangements is a valuable strategy for creating molecules with precise architectures for applications in drug discovery and catalysis. nih.gov

| Property of Cyclobutyl Ring | Effect on Molecular Structure | Application in Synthesis |

| Puckered Conformation | Introduces non-planarity and conformational rigidity. nih.gov | Directing the approach of reagents to achieve stereoselectivity. |

| Defined 3D Shape | Fills hydrophobic pockets in biological targets; acts as a rigid scaffold. nih.gov | Design of enzyme inhibitors or receptor ligands. |

| Metabolic Stability | Relative chemical inertness compared to other strained rings. nih.gov | Improving pharmacokinetic properties of drug candidates. |

Future Research Directions and Challenges

Development of Highly Regioselective and Stereoselective Synthetic Pathways for N2-Cyclobutyl-4-bromotriazoles

Recent advancements in the regioselective synthesis of N2-substituted 1,2,3-triazoles offer promising starting points. Methodologies employing geminal diazides and organic hydrazines, or the base-induced alkylation of N-sulfonyl-1,2,3-triazoles, have shown success in directing substitution to the N2 position. tandfonline.com The adaptation and optimization of these methods for the introduction of a cyclobutyl group will be a critical area of investigation.

Furthermore, the cyclobutyl moiety introduces the possibility of stereoisomerism. While current synthetic efforts have largely overlooked stereocontrol, the development of stereoselective pathways to access specific enantiomers or diastereomers of N2-cyclobutyl-4-bromotriazoles is a significant and unexplored frontier. This could involve the use of chiral cyclobutyl precursors or the development of asymmetric catalytic methods for the N-cyclobutylation of the triazole ring. doi.orgresearchgate.net The ability to control both regioselectivity and stereoselectivity will be paramount for elucidating structure-activity relationships in potential applications.

Table 1: Potential Strategies for Regioselective N2-Cyclobutylation of 4-Bromo-1,2,3-triazole

| Synthetic Approach | Key Reagents/Conditions | Expected Advantages | Potential Challenges |

| Alkylation of 4-bromo-1H-1,2,3-triazole | Cyclobutyl halide/tosylate, optimized base and solvent system | Potentially straightforward and scalable | Achieving high N2-selectivity over N1-alkylation |

| Reaction with Cyclobutylhydrazine (B1320886) | Precursors to the 4-bromo-1,2,3-triazole ring | Direct formation of the N2-cyclobutyl linkage | Availability and stability of cyclobutylhydrazine |

| Mitsunobu Reaction | 4-bromo-1H-1,2,3-triazole, cyclobutanol, DEAD/PPh3 | Mild reaction conditions | Can favor N2-alkylation but may still produce N1 isomer beilstein-journals.org |

| Metal-Catalyzed N-Arylation Analogs | Copper or palladium catalysts with a cyclobutylating agent | Potential for high regiocontrol through ligand design | Catalyst development and optimization required |

Exploration of Novel Reactivity Patterns at the Triazole and Cyclobutyl Centers

The 4-bromo-2-cyclobutyl-2H-1,2,3-triazole scaffold possesses multiple reactive sites that can be exploited for further functionalization. The bromine atom at the C4 position of the triazole ring is a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. acs.orgnih.gov Future research should systematically explore Suzuki, Sonogashira, Stille, and Buchwald-Hartwig couplings to introduce a wide array of substituents, thereby creating a library of novel compounds with diverse electronic and steric properties. The reactivity of the C-Br bond in this specific N2-cyclobutyl context, including potential steric hindrance from the cyclobutyl group, warrants detailed investigation. nih.gov

The cyclobutyl ring itself presents opportunities for unique chemical transformations. While often considered relatively inert, the strained four-membered ring can participate in ring-opening or ring-expansion reactions under specific conditions. Furthermore, the C-H bonds of the cyclobutyl group could be targets for late-stage functionalization through radical-mediated processes or directed C-H activation. core.ac.uklibretexts.org Exploring the interplay between the reactivity of the bromotriazole core and the cyclobutyl moiety could lead to the discovery of novel cascade reactions and molecular rearrangements.

Advancements in Green Chemistry Approaches for Synthesis and Functionalization

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. Future research on this compound should prioritize the development of environmentally benign synthetic and functionalization protocols. rsc.orgmdpi.com This includes the use of greener solvents such as water, glycerol, or deep eutectic solvents in the synthesis of the triazole core. consensus.app The development of catalytic systems that minimize waste and allow for catalyst recycling is also a key objective.

For the bromination step, traditional methods often employ hazardous reagents. Sustainable alternatives, such as oxidative bromination using hydrogen peroxide and a bromide salt, or electrochemically-mediated bromination, should be explored for the synthesis of the 4-bromo precursor. researchgate.netnih.gov Similarly, the functionalization reactions, particularly palladium-catalyzed cross-couplings, can be made more sustainable by utilizing water as a solvent, employing highly efficient catalysts at low loadings, and developing methods for the recovery and reuse of the precious metal catalyst. mdpi.com

Table 2: Green Chemistry Considerations for this compound

| Process | Traditional Method | Green Alternative | Environmental Benefit |

| Triazole Synthesis | Organic solvents (e.g., DMF, Toluene) | Water, Ethanol, Glycerol, Deep Eutectic Solvents consensus.app | Reduced VOCs, improved safety, potential for biodegradability |

| Bromination | Elemental bromine, NBS | Oxidative bromination (e.g., H2O2/HBr), electrobromination nih.gov | Avoids hazardous reagents, higher atom economy |

| Functionalization (e.g., Cross-Coupling) | Anhydrous organic solvents, stoichiometric bases | Aqueous reaction media, recyclable catalysts, catalytic base | Reduced waste, catalyst recycling, improved process safety |

Unveiling Further Mechanistic Insights through Synergistic Experimental and Computational Studies

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for rational optimization and the discovery of new transformations. A synergistic approach that combines experimental investigations with computational modeling will be instrumental in achieving this goal.

Computational methods, such as Density Functional Theory (DFT), can be employed to elucidate the factors controlling the regioselectivity of N-cyclobutylation. semnan.ac.irnih.gov By modeling the transition states for N1 and N2 alkylation, researchers can predict the influence of different bases, solvents, and cyclobutylating agents on the product distribution. researchgate.net This predictive power can significantly reduce the amount of empirical screening required in the laboratory.

Similarly, computational studies can provide valuable insights into the reactivity of the C-Br bond in cross-coupling reactions and the potential for transformations involving the cyclobutyl ring. nih.govmdpi.com For instance, DFT calculations can help to understand the oxidative addition step in palladium-catalyzed reactions and predict the feasibility of novel C-H functionalization pathways. The experimental validation of these computational predictions will lead to a robust and comprehensive understanding of the chemical behavior of this intriguing molecule.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 4-Bromo-2-cyclobutyl-2H-1,2,3-triazole?

- Methodological Answer : Key parameters include solvent selection (e.g., DMSO for reflux reactions), reaction duration (e.g., 18 hours for hydrazide cyclization), and stoichiometric ratios (e.g., 1:1 molar ratios of reactants). Post-reaction steps like slow crystallization using water-ethanol mixtures can improve purity and yield, as demonstrated in analogous triazole syntheses .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use IR spectroscopy to confirm functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹) and ¹H/¹³C NMR to resolve cyclobutyl and triazole ring protons. Mass spectrometry (EI-MS) provides molecular ion validation, while elemental analysis ensures stoichiometric accuracy, as shown in related triazole derivatives .

Q. How should researchers handle purification challenges for brominated triazoles?

- Methodological Answer : Column chromatography with chloroform or dichloromethane as eluents effectively separates brominated byproducts. Recrystallization in mixed solvents (e.g., petroleum ether/chloroform) yields high-purity crystals suitable for X-ray studies, as seen in structurally similar compounds .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : X-ray diffraction reveals dihedral angles between the triazole ring and substituents (e.g., cyclobutyl groups). Weak intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds) stabilize the crystal lattice, while pseudo-symmetry in non-centrosymmetric space groups (e.g., Pn) requires careful refinement of independent molecules .

Q. What strategies address contradictory bioactivity data in antimicrobial assays for brominated triazoles?

- Methodological Answer : Validate results using dose-response curves and replicate assays. Compare molecular docking studies (e.g., binding to VIM-2 metallo-β-lactamase) with experimental IC₅₀ values. Adjust substituents (e.g., halogen positioning) to enhance selectivity, as observed in bioactive triazole hybrids .

Q. How do intermolecular interactions influence the stability of this compound in solid-state formulations?

- Methodological Answer : Analyze secondary interactions (e.g., Br⋯Br contacts < 3.6 Å) and hydrogen-bonding networks using Hirshfeld surface analysis. Thermodynamic stability can be probed via DSC, correlating with crystallographic packing efficiency .

Q. What computational methods predict the reactivity of the bromo substituent in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Fukui indices) identify electrophilic sites on the triazole ring. Solvent effects (e.g., polar aprotic media) and leaving-group aptitude (Br⁻ vs. Cl⁻) can be modeled using Gaussian or ORCA software, guided by experimental substitution trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.